2-Butynedioic acid, monopotassium salt
Overview
Description
2-Butynedioic acid, monopotassium salt, also known as Acetylenedicarboxylic acid monopotassium salt or mono-Potassium 2-butynedioate, is an organic compound with the linear formula HOOCC≡CCOOK . It has a molecular weight of 152.15 .
Synthesis Analysis
Acetylenedicarboxylic acid can be obtained by treating α,β-dibromo succinic acid with potassium hydroxide (KOH) in methanol or ethanol. The reaction yields potassium bromide and potassium acetylenedicarboxylate. The salts are separated and the latter is treated with sulfuric acid .Molecular Structure Analysis
The molecular structure of 2-Butynedioic acid, monopotassium salt, is represented by the linear formula HOOCC≡CCOOK . The removal of two protons from acetylenedicarboxylic acid yields the acetylenedicarboxylate dianion C4O2− 4, which consists only of carbon and oxygen, making it an oxocarbon anion .Chemical Reactions Analysis
Acetylenedicarboxylic acid and its ester derivatives can undergo Cu (I)-catalyzed radical addition with acetophenones to yield furan derivatives . It can also be reacted with sulfur tetrafluoride to produce hexafluoro-2-butyne, a powerful dienophile for use in Diels-Alder reactions .Physical And Chemical Properties Analysis
2-Butynedioic acid, monopotassium salt, has a density of 1.7±0.1 g/cm3, a boiling point of 362.4±25.0 °C at 760 mmHg, and a molar refractivity of 21.7±0.3 cm3 . It is slightly soluble at 20 ºC .Scientific Research Applications
Role in Biosynthesis Pathways
In biosynthesis pathways, 2-butynedioic acid has been identified as an intermediate compound. A study on Escherichia coli revealed that a compound synthesized from aspartic acid was identified as 2-butynedioic acid. This finding suggests that 2-butynedioic acid is an early intermediate in the de novo biosynthesis of nicotinamide adenine dinucleotide, highlighting its importance in metabolic pathways (Heard & Tritz, 1980).
Impact on Stability of Coordination Polymers and MOFs
Research into the stability of coordination polymers and metal-organic frameworks (MOFs) has shown that the monopotassium salts of certain acids, including 2-butynedioic acid, affect the stability of these materials. The stability of these materials in water and their thermal stability are influenced by the structure of the salts used, with a noted decrease in stability upon heating. This research provides valuable insights into the design and synthesis of coordination polymers and MOFs with specific stability requirements (Krautwurst, Smets, Lamann, & Ruschewitz, 2019).
Synthesis of Diarylalkynes
2-Butynedioic acid is involved in the synthesis of diarylalkynes, a class of organic compounds with various applications. The optimized reaction conditions for this synthesis involve the coupling reaction of 2-butynedioic acid with aryl halides. This process demonstrates functional group tolerance and chemoselectivity, highlighting the compound's utility in organic synthesis (Park et al., 2010).
Safety And Hazards
Future Directions
Acetylenedicarboxylic acid is generally used to synthesize its ester derivatives, dimethyl acetylenedicarboxylate (DMAD) and dimethyl acetylenedicarboxylate, which are useful precursors in organic synthesis . It is one of the shortest linear links used in the preparation of Covalent Organic Frameworks (COFs) and Metal Organic Frameworks (MOFs) like IRMOF-0 . Fatty alcohol esters of acetylenedicarboxylic acid can be used for the preparation of phase change materials (PCM) .
properties
IUPAC Name |
potassium;4-hydroxy-4-oxobut-2-ynoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLYWRUTRAFSJT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#CC(=O)[O-])C(=O)O.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HKO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
142-45-0 (Parent) | |
Record name | 2-Butynedioic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7061300 | |
Record name | 2-Butynedioic acid, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Acetylenedicarboxylic acid, monopotassium salt | |
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Product Name |
2-Butynedioic acid, monopotassium salt | |
CAS RN |
928-04-1 | |
Record name | 2-Butynedioic acid, potassium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butynedioic acid, potassium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butynedioic acid, monopotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7061300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium hydrogen butynedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.973 | |
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Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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